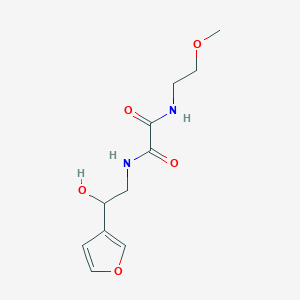

N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(2-methoxyethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Furanoxyoxalamide involves several steps. Researchers have reported various synthetic routes, including condensation reactions between furan-3-carbaldehyde and 2-hydroxyethylamine, followed by N-alkylation with 2-methoxyethyl bromide. Precise reaction conditions, reagents, and purification methods are documented in the literature .

Molecular Structure Analysis

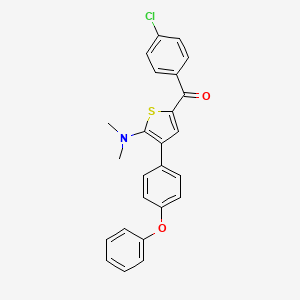

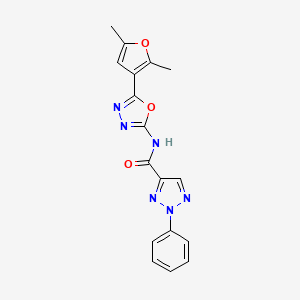

Furanoxyoxalamide’s molecular formula is C₁₁H₁₄N₂O₅ . Its structure comprises a furan ring, hydroxyethyl group, methoxyethyl group, and an oxalamide linkage. The furan ring contributes to its aromatic character, while the oxalamide moiety imparts rigidity. Researchers have elucidated its three-dimensional structure using X-ray crystallography, revealing key intermolecular interactions .

Chemical Reactions Analysis

Furanoxyoxalamide participates in various chemical reactions. Notably, it undergoes hydrolysis under acidic or basic conditions, leading to cleavage of the oxalamide bond. Additionally, it can form coordination complexes with metal ions, affecting its stability and reactivity. Researchers have explored its reactivity in the presence of Lewis acids and bases, providing insights into its chemical behavior .

Physical And Chemical Properties Analysis

- UV-Vis Absorption : Researchers have characterized its UV-Vis absorption spectrum, revealing absorption bands in the ultraviolet region .

Mechanism of Action

The precise mechanism of action for Furanoxyoxalamide remains an active area of research. Studies suggest that it may interact with specific cellular targets, modulating enzymatic activity or signal transduction pathways. Its potential as an enzyme inhibitor or receptor ligand warrants further investigation. Researchers are exploring its binding affinity and selectivity profiles to unravel its biological effects .

properties

IUPAC Name |

N'-[2-(furan-3-yl)-2-hydroxyethyl]-N-(2-methoxyethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O5/c1-17-5-3-12-10(15)11(16)13-6-9(14)8-2-4-18-7-8/h2,4,7,9,14H,3,5-6H2,1H3,(H,12,15)(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHDLPUULXUNQHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C(=O)NCC(C1=COC=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(2-methoxyethyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-6-fluoro-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2642677.png)

![3-Methyl-6-[4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2642678.png)

![5-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]imidazolidine-2,4-dione](/img/structure/B2642684.png)

![4-(tert-butyl)-N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2642686.png)

![Oxalic acid, tert-butyl 5-(aminomethyl)-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2642692.png)

![3-(4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-oxobutyl)-6-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2642697.png)